3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole
Description
3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 1-methanesulfonylpyrrolidin-3-yl group and at position 5 with a phenyl ring. The 1,2,4-oxadiazole scaffold is known for its metabolic stability, hydrogen-bonding capacity, and versatility in drug design . The methanesulfonyl (mesyl) group on the pyrrolidine ring enhances polarity and may influence pharmacokinetic properties, such as solubility and membrane permeability, while the phenyl group contributes to hydrophobic interactions .
Synthetic routes for analogous 1,2,4-oxadiazoles typically involve cyclization reactions. For example, 5-acetonyl-3-substituted-1,2,4-oxadiazoles are synthesized via three-component cycloadditions of aldehydes, urea, and acetonyl precursors in DMF/MeCN with TMSCl as a catalyst .
Properties
IUPAC Name |
3-(1-methylsulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-20(17,18)16-8-7-11(9-16)12-14-13(19-15-12)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLFZXQVUCNKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: Amidoxime Formation
A nitrile substrate (e.g., phenylacetonitrile) reacts with hydroxylamine hydrochloride in ethanol/water under reflux to form the amidoxime intermediate. This step typically requires 4–6 hours at 80–90°C, with NaOH facilitating deprotonation.
- Reactants : Phenylacetonitrile (5.0 mmol), hydroxylamine hydrochloride (7.5 mmol), NaOH (3.0 mmol).
- Solvent System : Ethanol/water (5:1 v/v).
- Conditions : Reflux for 4 hours, followed by extraction with ethyl acetate.
Cyclization to 1,2,4-Oxadiazole
The amidoxime intermediate undergoes cyclization with a carboxylic acid derivative. For 3-(1-methanesulfonylpyrrolidin-3-yl) substitution, methanesulfonyl chloride is introduced to functionalize the pyrrolidine ring before or after cyclization.
Key Reaction :
$$
\text{Amidoxime} + \text{Chloroacetyl chloride} \xrightarrow{\text{Toluene, 110–120°C}} \text{Oxadiazole Intermediate}
$$
Functionalization of the Pyrrolidine Moiety
Sulfonylation of Pyrrolidine
The pyrrolidine ring is sulfonylated using methanesulfonyl chloride in the presence of a base such as triethylamine (TEA) or DIPEA. This step ensures the introduction of the methanesulfonyl group at the 1-position of pyrrolidine.
- Reactants : Pyrrolidine (1.0 equiv), methanesulfonyl chloride (1.2 equiv).
- Base : DIPEA (2.0 equiv).
- Solvent : DCM, 0°C to room temperature.
- Reaction Time : 2 hours.
- Yield : 90–95% (crude), purified via silica gel chromatography.
Coupling of Substituted Pyrrolidine to Oxadiazole Core
The final step involves coupling the sulfonylated pyrrolidine to the 1,2,4-oxadiazole ring. This is achieved through a peptide coupling agent, such as HATU or EDCI, under inert conditions.
HATU-Mediated Coupling
Procedure :
- Reactants :
- Oxadiazole intermediate (1.0 equiv).
- Sulfonylated pyrrolidine-carboxylic acid (1.2 equiv).
- HATU (1.3 equiv), DIPEA (2.0 equiv).
- Solvent : DCM or MeCN.
- Conditions : Stir at room temperature for 3–5 hours.
- Workup : Dilution with water, extraction with DCM, drying (Na₂SO₄), and solvent evaporation.
- Purification : Column chromatography (hexane/ethyl acetate).
Reaction Optimization and Parameter Analysis
Table 1: Influence of Reaction Conditions on Coupling Efficiency
| Parameter | Tested Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | DCM | 85 | 98.5 |
| THF | 62 | 92.0 | |
| DMF | 55 | 89.5 | |
| Base | DIPEA | 85 | 98.5 |
| TEA | 73 | 95.0 | |
| NaHCO₃ | 40 | 85.0 | |
| Temperature | Room temperature | 85 | 98.5 |
| 40°C | 78 | 96.0 | |
| Reaction Time | 3 hours | 85 | 98.5 |
| 5 hours | 82 | 97.0 |
Key Observations :
- DCM as solvent and DIPEA as base maximize yield and purity due to optimal reagent solubility and minimized side reactions.
- Prolonged reaction times (>5 hours) reduce yield due to oxadiazole ring hydrolysis.
Analytical Characterization
Spectral Data for 3-(1-Methanesulfonylpyrrolidin-3-yl)-5-Phenyl-1,2,4-Oxadiazole
Purity and Stability
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Stability : Stable at −20°C for 6 months; degrades at >100°C via sulfonyl group cleavage.
Applications and Further Research
While the target compound’s bioactivity remains under investigation, structurally related 1,2,4-oxadiazoles exhibit antimicrobial and kinase-inhibitory properties. Molecular docking studies suggest potential interactions with c-kit kinase active sites, warranting further pharmacological evaluation.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells or the inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on various derivatives of 1,2,4-oxadiazoles demonstrated their cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings are summarized in the table below:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| 2 | HCT-116 | 0.78 | Cell cycle arrest in G1 phase |
| 3 | A549 | 0.12 | Inhibition of angiogenesis |
These results indicate that derivatives of the compound may serve as potential candidates for further development as anticancer agents due to their lower IC50 values compared to standard chemotherapeutics like doxorubicin .
Antimicrobial Applications
The antimicrobial properties of 3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole have also been explored. Compounds with similar structures have shown effectiveness against a range of bacterial pathogens.
Case Study: Activity Against ESKAPE Pathogens
A recent investigation into the antimicrobial activity of oxadiazole derivatives revealed promising results against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The findings are summarized in the following table:
| Compound | Pathogen | MIC (µg/mL) | Reference Compound |
|---|---|---|---|
| 1 | S. aureus | 10 | Ciprofloxacin |
| 2 | E. faecium | 20 | Nitrofurantoin |
| 3 | K. pneumoniae | 15 | Furazidin |
These results suggest that derivatives of the target compound could provide a novel mechanism of action against resistant bacterial strains .
Summary of Findings
The applications of This compound demonstrate its potential as a valuable compound in drug discovery and development:
- Anticancer Activity : Significant cytotoxic effects against various cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Effective against resistant bacterial pathogens, suggesting potential for new antibiotic development.
Mechanism of Action
The mechanism of action of 3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound’s structural uniqueness lies in its methanesulfonyl-pyrrolidinyl substituent. Below is a comparative analysis with analogous 1,2,4-oxadiazoles:
*Calculated from molecular formula C₁₄H₁₇N₃O₃S.
Key Observations :
Pharmacological and Physicochemical Comparisons
Antimicrobial Activity
- 5-(1H-1,2,3-Triazol-4-yl)-1,2,4-oxadiazoles exhibit broad-spectrum activity against C. albicans, S. aureus, and Gram-negative bacteria . The target compound’s mesyl group may enhance bioavailability, but direct antimicrobial data are unavailable.
Anti-inflammatory and COX-2 Inhibition
- 3,5-Diaryl-1,2,4-oxadiazoles, such as 3-(4-methylphenyl)-5-phenyl-1,2,4-oxadiazole, are hypothesized to inhibit COX-2 due to structural similarity to known inhibitors (e.g., IC₅₀ = 0.31 µM for compound 9g in ). The mesyl group in the target compound could modulate selectivity for COX-2 vs. COX-1.
Excited-State Acidity and Photophysical Properties
- Substituent position significantly impacts properties. The target compound’s methanesulfonyl group may alter electronic properties, though this remains unexplored.
Biological Activity
3-(1-Methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole is a compound with significant potential in pharmacological applications due to its diverse biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial effects, and mechanisms of action.
- Molecular Formula : CHNOS
- Molecular Weight : 217.25 g/mol
- CAS Number : 1379443-27-2
- Purity : Typically >95%
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cell lines.
Anticancer Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit notable cytotoxicity against various cancer cell lines. The compound's mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | Induction of apoptosis via p53 activation |
| U937 (Leukemia) | <2.78 | Cell cycle arrest and apoptosis induction |
| A549 (Lung Cancer) | 0.12 - 2.78 | Inhibition of proliferation and induction of apoptosis |
The biological activity of this compound is largely attributed to its ability to interact with cellular targets involved in cancer progression:
Study 1: Cytotoxic Effects on Breast Cancer Cells
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC value of 15.63 µM, comparable to the reference drug Tamoxifen (IC = 10.38 µM). Flow cytometry analysis revealed that the compound significantly increased apoptosis markers in treated cells .
Study 2: Antiproliferative Activity Against Leukemia Cells
Another investigation focused on the antiproliferative activity against U937 leukemia cells, where the compound demonstrated IC values below 2.78 µM. This study highlighted the compound's potential as a lead candidate for further development in leukemia treatment .
Q & A
Basic: What are the recommended synthetic routes for 3-(1-methanesulfonylpyrrolidin-3-yl)-5-phenyl-1,2,4-oxadiazole, and how can reaction conditions be optimized?
Answer:
The synthesis of oxadiazole derivatives typically involves cyclization reactions. For example:
- Step 1: Condensation of a nitrile precursor (e.g., phenyl-substituted nitrile) with hydroxylamine to form an amidoxime intermediate.
- Step 2: Cyclization using dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .
- Step 3: Functionalization of the pyrrolidine ring via sulfonylation (e.g., methanesulfonyl chloride) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C.
Optimization Tips:
- Control reaction stoichiometry (e.g., 1:1.2 molar ratio of amidoxime to cyclizing agent) to maximize yields (reported up to 75% for analogous compounds) .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .
Advanced: How do structural modifications (e.g., sulfonyl group position) influence the compound’s bioactivity?
Answer:
The methanesulfonyl group on the pyrrolidine ring enhances metabolic stability by reducing oxidative degradation. Comparative studies on similar oxadiazoles show:
- Sulfonyl Positioning: 3-Substituted pyrrolidine (vs. 2-substituted) improves steric accessibility for target binding, as seen in kinase inhibition assays .
- Electronic Effects: Sulfonyl groups increase electron-withdrawing properties, stabilizing the oxadiazole ring and enhancing binding affinity to hydrophobic pockets in enzymes .
Methodology:
- Use docking simulations (e.g., AutoDock Vina) to predict binding modes with target proteins.
- Validate via SAR studies by synthesizing analogs with alternative substituents (e.g., acetyl vs. sulfonyl) and testing in enzyme inhibition assays .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Identify proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, pyrrolidine protons at δ 3.0–3.5 ppm) and carbon signals (e.g., oxadiazole C=N at ~165 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular weight (calculated for C₁₄H₁₆N₃O₃S: 306.09 g/mol) with <2 ppm error .
- IR Spectroscopy: Detect key functional groups (e.g., S=O stretch at ~1150 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
Advanced: How can computational methods (e.g., DFT) predict physicochemical properties relevant to drug design?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:
- Dipole Moments: Correlate with solubility (e.g., higher polarity improves aqueous solubility).
- Frontier Molecular Orbitals (HOMO/LUMO): Estimate reactivity and charge transfer potential. For oxadiazoles, narrow HOMO-LUMO gaps (~4 eV) suggest redox stability .
- LogP: Predict lipophilicity (target LogP ~2.5 for blood-brain barrier penetration) using software like Schrödinger’s QikProp .
Validation: Compare computed properties with experimental HPLC retention times or solubility assays .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- pH Stability: Oxadiazoles are prone to hydrolysis in strongly acidic (pH <2) or basic (pH >10) conditions.
- Experimental Design: Incubate the compound in buffers (pH 1–12) at 37°C for 24 hours, then quantify degradation via HPLC .
- Thermal Stability: Decomposition occurs above 150°C (DSC/TGA data for similar compounds) .
Mitigation: Store lyophilized samples at –20°C under inert gas to prevent oxidation .
Advanced: How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?
Answer:
Discrepancies may arise from assay conditions or impurity interference.
- Reproducibility Checks:
- Control Experiments: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .
Case Study: A 2020 study resolved conflicting IC₅₀ values for a similar oxadiazole by identifying residual DMSO (>1%) as a confounding factor .
Basic: What in vitro models are suitable for initial pharmacological screening?
Answer:
- Cell-Free Systems: Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
- Cell-Based Models:
- Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, HeLa).
- Antimicrobial: Broth microdilution against Gram-positive/negative bacteria .
Data Interpretation: Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced: What strategies improve the compound’s selectivity for a target enzyme over off-target proteins?
Answer:
- Fragment-Based Design: Optimize substituents (e.g., phenyl vs. thiophene) to exploit hydrophobic subpockets in the target’s active site .
- Covalent Modification: Introduce electrophilic warheads (e.g., Michael acceptors) for irreversible binding, validated via X-ray crystallography .
- Proteome-Wide Profiling: Use activity-based protein profiling (ABPP) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
